4-chloro-N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}benzamide
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Overview
Description
4-Chloro-N-(4-((isochroman-1-ylmethyl)carbamoyl)phenyl)benzamide is a synthetic organic compound with the molecular formula C24H21ClN2O3 and a molecular weight of 420.89 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a chloro-substituted benzamide group and an isochroman-1-ylmethyl carbamoyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-((isochroman-1-ylmethyl)carbamoyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Isochroman-1-ylmethylamine: Isochroman is reacted with formaldehyde and hydrogen cyanide to form isochroman-1-ylmethylamine.
Formation of Carbamoyl Intermediate: Isochroman-1-ylmethylamine is then reacted with phosgene to form the corresponding carbamoyl chloride.
Coupling with 4-Chloro-N-phenylbenzamide: The carbamoyl chloride intermediate is then coupled with 4-chloro-N-phenylbenzamide under basic conditions to yield the final product.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(4-((isochroman-1-ylmethyl)carbamoyl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, affecting the isochroman moiety or the benzamide group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with the chloro group replaced by the nucleophile.
Oxidation: Oxidized derivatives of the isochroman or benzamide moieties.
Reduction: Reduced forms of the isochroman or benzamide moieties.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-Chloro-N-(4-((isochroman-1-ylmethyl)carbamoyl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(4-((isochroman-1-ylmethyl)carbamoyl)phenyl)benzamide is not well-documented. it is believed to interact with specific molecular targets, potentially involving pathways related to its structural components. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-phenylbenzamide: Lacks the isochroman-1-ylmethyl carbamoyl moiety.
N-(4-((Isochroman-1-ylmethyl)carbamoyl)phenyl)benzamide: Lacks the chloro substitution.
Uniqueness
4-Chloro-N-(4-((isochroman-1-ylmethyl)carbamoyl)phenyl)benzamide is unique due to the presence of both the chloro-substituted benzamide group and the isochroman-1-ylmethyl carbamoyl moiety, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H21ClN2O3 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
4-[(4-chlorobenzoyl)amino]-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide |
InChI |
InChI=1S/C24H21ClN2O3/c25-19-9-5-18(6-10-19)24(29)27-20-11-7-17(8-12-20)23(28)26-15-22-21-4-2-1-3-16(21)13-14-30-22/h1-12,22H,13-15H2,(H,26,28)(H,27,29) |
InChI Key |
LWPFMMNJPLVHBX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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